2-Cyanoethyl acrylate
Overview
Description
2-Cyanoethyl acrylate is an organic compound with the molecular formula C6H7NO2. It is a colorless liquid that is known for its strong adhesive properties and rapid polymerization upon exposure to moisture. This compound is part of the cyanoacrylate family, which is widely used in various applications due to its unique chemical and physical properties .
Mechanism of Action
Target of Action
2-Cyanoethyl acrylate, also known as Ethyl 2-cyanoacrylate (ECA), is primarily used in the formulation of cyanoacrylate glues . Its primary targets are surfaces that require bonding, including various materials like wood, plastic, and metal .
Mode of Action
The mode of action of this compound involves a process called polymerization . This compound polymerizes rapidly in the presence of moisture, forming strong chains . The small amount of moisture in the air is enough to initiate this polymerization . This rapid polymerization results in a bond that is often stronger than the materials it joins .
Biochemical Pathways
While this compound is not involved in traditional biochemical pathways within the body, its polymerization process can be considered a unique pathway. The polymerization begins with the compound in its monomer form. When exposed to moisture, it polymerizes, forming long, strong chains . This process is exothermic, releasing heat as the polymer forms .
Pharmacokinetics
It’s worth noting that this compound has a low viscosity and is a colorless liquid in its pure form . It is soluble in acetone, methyl ethyl ketone, nitromethane, and methylene chloride .
Result of Action
The result of the action of this compound is the formation of a strong, durable bond between surfaces . This bond is created through the polymerization process, which forms a solid, stable structure from the liquid monomer . The bond formed is often stronger than the materials it joins .
Action Environment
The action of this compound is influenced by environmental factors, particularly the presence of moisture. The small amount of moisture in the air is enough to initiate the polymerization process . Additionally, the compound should be stored in a cool, well-ventilated area away from heat, sparks, open flames, and hot surfaces . It should also be kept away from contact with air .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanoethyl acrylate can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate. The reaction proceeds as follows: [ \text{NCCH}_2\text{CO}_2\text{C}_2\text{H}_5 + \text{CH}_2\text{O} \rightarrow \text{H}_2\text{C}=\text{C}(\text{CN})\text{CO}_2\text{C}_2\text{H}_5 + \text{H}_2\text{O} ] This exothermic reaction produces a polymer, which is then thermally decomposed to yield the monomer .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to control the reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoethyl acrylate undergoes various chemical reactions, including:
Polymerization: Rapid polymerization in the presence of moisture.
Substitution Reactions: Reaction with nucleophiles such as thiols, alcohols, and amines.
Addition Reactions: Reaction with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Polymerization: Initiated by moisture or anionic initiators.
Substitution Reactions: Typically carried out in the presence of a base or acid catalyst.
Addition Reactions: Conducted under mild conditions with appropriate catalysts.
Major Products:
Polymerization: High molecular weight polymers.
Substitution Reactions: Substituted cyanoacrylates.
Addition Reactions: Adducts with various functional groups.
Scientific Research Applications
2-Cyanoethyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of bioadhesives and tissue engineering scaffolds.
Medicine: Utilized in medical adhesives for wound closure and surgical procedures.
Industry: Applied in the production of high-strength adhesives for various industrial applications.
Comparison with Similar Compounds
- Ethyl cyanoacrylate
- Methyl cyanoacrylate
- Butyl cyanoacrylate
- Octyl cyanoacrylate
Comparison: 2-Cyanoethyl acrylate is unique due to its specific molecular structure, which provides distinct adhesive properties and rapid polymerization. Compared to other cyanoacrylates, it offers a balance between strength and flexibility, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-cyanoethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-6(8)9-5-3-4-7/h2H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPWOCLBLLCOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51512-27-7 | |
Record name | 2-Propenoic acid, 2-cyanoethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51512-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1044776 | |
Record name | 2-Cyanoethyl prop-2-enoate | |
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Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CHEMINFO] | |
Record name | 2-Cyanoethyl acrylate | |
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Flash Point |
124 °C, 255 °F (124 °C) (OPEN CUP) | |
Record name | 2-Cyanoethyl acrylate | |
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Record name | 2-CYANOETHYL ACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |
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Solubility |
Soluble in water | |
Record name | 2-CYANOETHYL ACRYLATE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.069 | |
Record name | 2-CYANOETHYL ACRYLATE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.3 (AIR= 1) | |
Record name | 2-CYANOETHYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.22 [mmHg] | |
Record name | 2-Cyanoethyl acrylate | |
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Color/Form |
Liquid | |
CAS No. |
106-71-8 | |
Record name | 2-Cyanoethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Cyanoethyl acrylate | |
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Record name | 2-CYANOETHYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-cyanoethyl ester | |
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Record name | 2-Cyanoethyl prop-2-enoate | |
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Record name | 2-cyanoethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-CYANOETHYL ACRYLATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ICU1C15OY | |
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Record name | 2-CYANOETHYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Freezing point: -16.9 °C | |
Record name | 2-CYANOETHYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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